molecular formula C4H6N4 B1267413 5-cyclopropyl-2H-tetrazole CAS No. 27943-07-3

5-cyclopropyl-2H-tetrazole

Cat. No. B1267413
CAS RN: 27943-07-3
M. Wt: 110.12 g/mol
InChI Key: JOMBXHCJYIMCPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including compounds similar to 5-cyclopropyl-2H-tetrazole, often involves strategies such as the [3+2] cycloaddition reaction of nitriles with sodium azide, offering a straightforward route to substituted tetrazoles. A one-pot synthesis approach can also be employed using aryl bromides, potassium hexakis(cyano-κC)ferrate(4−) (K4[Fe(CN)6]), and NaN3 catalyzed by [Pd(OAc)2] and ZnBr2, which is notable for its nonacidic conditions and the use of a nontoxic cyanide source (Zhu, Ren, & Cai, 2009).

Molecular Structure Analysis

Tetrazole derivatives' molecular structure can be determined through techniques such as X-ray crystallography. This method provides detailed insights into the arrangement of atoms within the molecule and can highlight the planarity of the tetrazole ring and its substituent's spatial orientation. For instance, the molecular structure of similar compounds has been elucidated, showing intramolecular hydrogen bonding and the spatial arrangement of cyclopropyl groups (Thimmegowda et al., 2008).

Scientific Research Applications

Synthesis and Functionalization

5-Substituted tetrazoles, including 5-cyclopropyl-2H-tetrazole, are valuable in organic chemistry and medicinal chemistry. They are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. Their role in drug design is significant, where they act as non-classical bioisosteres of carboxylic acids. This property lends them similar acidities but with increased lipophilicity and metabolic resistance. Various synthetic approaches for these compounds have been explored, including methods based on acidic media, Lewis acids, and organometallic azides. Special attention has been given to reaction mechanisms and the functionalization of these tetrazoles, which often leads to the formation of isomeric compounds (Roh, Vávrová, & Hrabálek, 2012).

Advances in Synthesis

Recent advancements in the synthesis of 5-substituted 1H-tetrazoles, including 5-cyclopropyl-2H-tetrazole, have focused on developing more efficient and eco-friendly methods. These compounds have found applications in medicinal chemistry as a bioisosteric replacement for carboxylic acids. Various clinical drugs, such as losartan, cefazolin, and alfentanil, contain the tetrazole moiety. The review highlights the progress in synthesis methods, including microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles as catalysts (Mittal & Awasthi, 2019).

Applications in Medicine

Tetrazoles, including 5-cyclopropyl-2H-tetrazole, are crucial in medicinal applications. They are used in drugs, explosives, and other functional materials due to their polynitrogen electron-rich planar structure. Tetrazole derivatives have shown promise in diverse medical applications, encompassing antibacterial, antiviral, and anti-inflammatory properties. This review covers the synthesis and biological activities of tetrazole derivatives, underscoring their wide-ranging applications in medicine (Wei, Bian, & Gong, 2015).

Innovative Synthesis Approaches

Novel and efficient methods for synthesizing 5-substituted 1H-tetrazoles have been developed. These include the use of copper(I) chloride as a catalyst in DMF via the [3 + 2] cycloaddition reaction, employing different aryl nitriles with sodium azide. This method offers short reaction times, high yields, and is environmentally friendly due to the use of a green catalyst. Such advancements make the synthesis of compounds like 5-cyclopropyl-2H-tetrazole more accessible and practical for various applications (Esirden, Başar, & Kaya, 2015).

Safety and Hazards

5-cyclopropyl-2H-tetrazole can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .

Future Directions

Tetrazole and its derivatives have broad applications in numerous fields such as in medicine, biochemistry, pharmacology, and in industry as materials . The development of novel procedures for the synthesis of tetrazoles as well as for the improvement of known methods of their preparation have been carried out in laboratories .

properties

IUPAC Name

5-cyclopropyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c1-2-3(1)4-5-7-8-6-4/h3H,1-2H2,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBXHCJYIMCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314330
Record name 5-cyclopropyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-2H-tetrazole

CAS RN

27943-07-3
Record name 27943-07-3
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Record name 5-cyclopropyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CYCLOPROPYL-2H-TETRAAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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